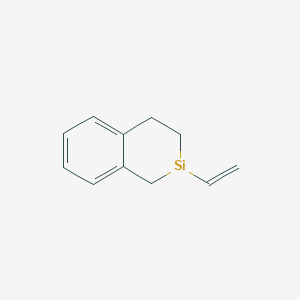
2-Ethenyl-1,2,3,4-tetrahydro-2-benzosilin-2-yl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Ethenyl-1,2,3,4-tetrahydro-2-benzosilin-2-yl is an organosilicon compound that features a unique structure combining a tetrahydrobenzene ring with a silicon atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethenyl-1,2,3,4-tetrahydro-2-benzosilin-2-yl typically involves the reaction of a silicon-containing precursor with a tetrahydrobenzene derivative. One common method is the hydrosilylation of 1,2,3,4-tetrahydrobenzene with a vinylsilane in the presence of a platinum catalyst. The reaction is usually carried out under mild conditions, with temperatures ranging from 25°C to 50°C and atmospheric pressure.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction parameters and increased yield. The use of automated systems and advanced catalysts can further enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-Ethenyl-1,2,3,4-tetrahydro-2-benzosilin-2-yl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: Reduction reactions can convert the vinyl group to an ethyl group.
Substitution: The silicon atom can undergo nucleophilic substitution reactions, leading to the formation of various functionalized derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Typical reducing agents are lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophiles such as Grignard reagents and organolithium compounds are often used.
Major Products Formed
Oxidation: Silanol derivatives.
Reduction: Ethyl-substituted derivatives.
Substitution: Functionalized silicon-containing compounds.
Aplicaciones Científicas De Investigación
2-Ethenyl-1,2,3,4-tetrahydro-2-benzosilin-2-yl has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organosilicon compounds.
Biology: Investigated for its potential as a bioactive molecule in medicinal chemistry.
Medicine: Explored for its potential use in drug delivery systems due to its unique structural properties.
Industry: Utilized in the development of advanced materials, such as silicone-based polymers and resins.
Mecanismo De Acción
The mechanism of action of 2-Ethenyl-1,2,3,4-tetrahydro-2-benzosilin-2-yl involves its interaction with various molecular targets. The silicon atom can form strong bonds with oxygen and carbon, allowing the compound to participate in various biochemical pathways. The vinyl group can undergo polymerization reactions, leading to the formation of long-chain polymers with unique properties.
Comparación Con Compuestos Similares
Similar Compounds
2-Ethenyl-1,2,3,4-tetrahydro-2-benzosilin-2-yl: Unique due to the presence of both a tetrahydrobenzene ring and a silicon atom.
This compound derivatives: Functionalized derivatives with various substituents on the silicon atom.
Vinylsilane compounds: Similar in structure but lack the tetrahydrobenzene ring.
Uniqueness
This compound is unique due to its combination of a tetrahydrobenzene ring and a silicon atom, which imparts distinct chemical and physical properties. This makes it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
62381-49-1 |
|---|---|
Fórmula molecular |
C11H13Si |
Peso molecular |
173.31 g/mol |
InChI |
InChI=1S/C11H13Si/c1-2-12-8-7-10-5-3-4-6-11(10)9-12/h2-6H,1,7-9H2 |
Clave InChI |
RNTHWUAUXVDPPE-UHFFFAOYSA-N |
SMILES canónico |
C=C[Si]1CCC2=CC=CC=C2C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


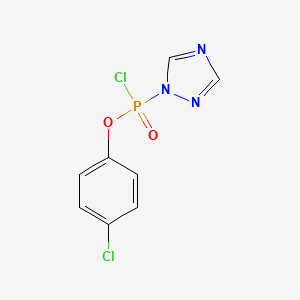
![6-{[(Thiophen-2-yl)methylidene]amino}pyrimidine-2,4(1H,3H)-dione](/img/structure/B14517131.png)
![4-Ethynyl-3,5-bis[(hydroxyimino)methyl]pyridine-1(4H)-carboxamide](/img/structure/B14517140.png)
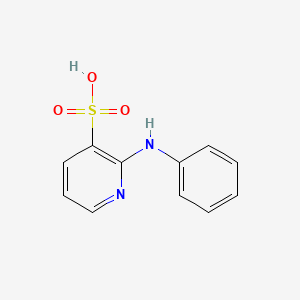
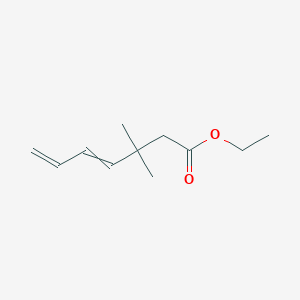


![N-{1-[(E)-Methyldiazenyl]ethyl}butan-1-amine](/img/structure/B14517176.png)
![1,4,5-Trimethyl-4-(phenylsulfanyl)-3-oxabicyclo[3.1.0]hexan-2-one](/img/structure/B14517186.png)
![(5E,7Z,9Z)-6-chlorobenzo[8]annulene](/img/structure/B14517187.png)

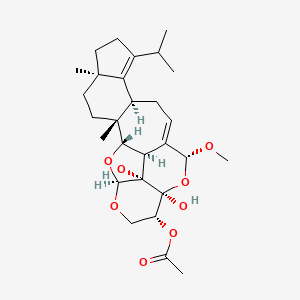
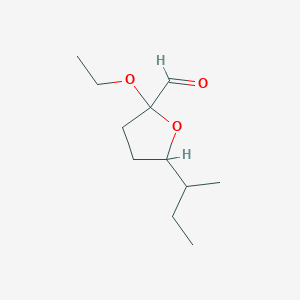
![9-[Benzyl(ethyl)amino]-5H-benzo[a]phenoxazin-5-one](/img/structure/B14517214.png)
